molecular formula C8H6Cl2O2 B048385 3-Chlorophenoxyacetyl chloride CAS No. 114476-84-5

3-Chlorophenoxyacetyl chloride

Cat. No. B048385
M. Wt: 205.03 g/mol
InChI Key: KPINZNVDHXIYAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroacetyl chloride derivatives, including compounds structurally related to 3-Chlorophenoxyacetyl chloride, involves chlorination and acetylation processes. For instance, compounds such as 3-chloropropanoyl chloride have been synthesized through various chemical pathways, including the use of chlorinating reagents and acetic acid derivatives (Movsisyan et al., 2018).

Molecular Structure Analysis

Molecular and conformational structures of chloroacetyl chloride derivatives are studied using techniques like gas-phase electron diffraction and computational methods, revealing the presence of multiple low-energy conformers. For example, Johansen and Hagen (2006) provided detailed analyses of the molecular structure of 3-chloropropanoyl chloride, highlighting the presence of conformers and their structural parameters (Johansen & Hagen, 2006).

Chemical Reactions and Properties

Chemical reactions involving chloroacetyl chloride derivatives are versatile, leading to various functionalized compounds. For instance, chloroacetyl chloride reacts with aldehydes to synthesize trichloromethylated olefins, which serve as precursors for enynes and dienes (Karatholuvhu & Fuchs, 2004).

Physical Properties Analysis

The physical properties, such as boiling points, melting points, and solubility of chloroacetyl chloride derivatives, are critical for their application in chemical synthesis and materials science. Although specific data for 3-Chlorophenoxyacetyl chloride was not found, related compounds exhibit distinct physical properties that influence their handling and use in reactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are essential for understanding the behavior of chloroacetyl chloride derivatives in chemical reactions. Studies on compounds like chloroacetyl chloride and its derivatives provide insights into their chemical behavior, including decomposition mechanisms and reactions with other functional groups (Li et al., 2016).

Scientific Research Applications

Decomposition and Treatment of Chlorophenoxyacetic Acids 3-Chlorophenoxyacetyl chloride is chemically related to chlorophenoxyacetic acids, compounds utilized in herbicides. Research has explored methods for treating water contaminated with these herbicides. For instance, the decomposition of 2,4-dichlorophenoxyacetic acid through ozonation and ionizing radiation was investigated, highlighting the effectiveness of these methods in degrading the compound and converting organic chlorine into chloride ions (Drzewicz et al., 2004). Similarly, studies on 4-chlorophenoxyacetic acid revealed the rapid depollution of its acidic solutions using peroxi-coagulation and photoperoxi-coagulation treatments, involving the production of hydroxyl radicals and photo-Fenton reactions for faster degradation (Brillas et al., 2003).

Continuous Flow Production of Chemically Versatile Building Blocks 3-Chloropropionyl chloride, closely related to 3-Chlorophenoxyacetyl chloride, has been identified as a versatile building block with applications in the field of adhesives, pharmaceuticals, herbicides, and fungicides. A study demonstrated a continuous flow method for the formation of 3-Chloropropionyl chloride, offering a safer and more efficient alternative to its production. This method addresses issues related to safety, prolonged reaction times, and the excessive use of chlorinating reagents (Movsisyan et al., 2018).

Advanced Electrochemical Oxidation of Chlorophenoxyacetic Acids Advanced electrochemical oxidation methods have been employed for the degradation of 4-chlorophenoxyacetic acid in aqueous medium. The study used environmentally clean methods involving electro-Fenton and photoelectro-Fenton processes, with main oxidants being the hydroxyl radicals produced from Fenton's reaction. The processes resulted in the complete mineralization of solutions, with chlorinated products undergoing oxidation and releasing chloride ions. This research sheds light on the potential for effective degradation of hazardous compounds related to 3-Chlorophenoxyacetyl chloride (Boye et al., 2002).

properties

IUPAC Name

2-(3-chlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPINZNVDHXIYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426631
Record name 3-CHLOROPHENOXYACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenoxyacetyl chloride

CAS RN

114476-84-5
Record name 3-CHLOROPHENOXYACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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